2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Thiazole Derivatives

2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid (CAS: 1226001-42-8) is a 2-amino-4-arylthiazole-5-acetic acid derivative characterized by a 2,4,6-trimethylphenyl (mesityl) substituent at the 4-position of the thiazole ring and an acetic acid moiety at the 5-position. With a molecular formula of C₁₄H₁₆N₂O₂S and a molecular weight of 276.36 g/mol, this compound belongs to the broader class of thiazole acetic acids, which are widely explored as scaffolds in medicinal chemistry due to their capacity to act as ligands on diverse biological matrices.

Molecular Formula C14H16N2O2S
Molecular Weight 276.36 g/mol
Cat. No. B11806539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid
Molecular FormulaC14H16N2O2S
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=C(SC(=N2)N)CC(=O)O)C
InChIInChI=1S/C14H16N2O2S/c1-7-4-8(2)12(9(3)5-7)13-10(6-11(17)18)19-14(15)16-13/h4-5H,6H2,1-3H3,(H2,15,16)(H,17,18)
InChIKeyQFQRNHDBXKBKPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid: Procurement Specifications and Baseline Overview for Research Selection


2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid (CAS: 1226001-42-8) is a 2-amino-4-arylthiazole-5-acetic acid derivative characterized by a 2,4,6-trimethylphenyl (mesityl) substituent at the 4-position of the thiazole ring and an acetic acid moiety at the 5-position . With a molecular formula of C₁₄H₁₆N₂O₂S and a molecular weight of 276.36 g/mol, this compound belongs to the broader class of thiazole acetic acids, which are widely explored as scaffolds in medicinal chemistry due to their capacity to act as ligands on diverse biological matrices . The compound is commercially available for research and development use, typically at a purity of 97% , and serves as a building block for synthesizing more complex thiazole-based analogs or as a reference compound in structure-activity relationship (SAR) studies.

Why 2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid Cannot Be Generically Substituted with Other Thiazole Acetic Acids


Generic substitution within the 2-amino-4-arylthiazole-5-acetic acid class fails because variations in the 4-aryl substituent introduce substantial differences in steric bulk, lipophilicity, and molecular geometry that directly modulate biological target engagement. The mesityl group (2,4,6-trimethylphenyl) in 2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid confers a unique three-dimensional conformation relative to simpler aryl analogs such as the phenyl-substituted derivative (2-(2-Amino-4-phenylthiazol-5-yl)acetic acid, CAS: 49779-98-8) . This sterically hindered, electron-rich aryl group alters the compound's rotational freedom, hydrogen-bonding potential, and potential for hydrophobic interactions, which are critical determinants in structure-activity relationships (SAR) for targets like the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) or 3D polymerase [1][2]. Therefore, substituting the mesityl analog with a phenyl or other aryl variant without empirical validation would likely compromise assay reproducibility and may yield non-comparable biological outcomes [3].

Quantitative Differentiation Evidence for 2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid in Research and Procurement


Molecular Structure-Driven Differentiation: Mesityl vs. Phenyl Substituent in 2-Amino-4-arylthiazole-5-acetic Acids

2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid is differentiated from its closest structural analog, 2-(2-Amino-4-phenylthiazol-5-yl)acetic acid, by its 4-mesityl substituent. While direct head-to-head biological data for this exact pair is absent from the public domain, the structural difference is quantifiable. The mesityl group (2,4,6-trimethylphenyl) introduces three methyl substituents, increasing molecular weight by 42.09 g/mol and altering lipophilicity (predicted XLogP3: 2.4 vs. 1.8 for the phenyl analog) [1]. This structural modification is critical, as SAR studies on related 2-amino-4-arylthiazoles show that aryl substituent bulk and electronics are key determinants of target potency [2]. The presence of the mesityl group constrains rotational freedom around the C4-aryl bond, which can lead to a different conformational preference and thus a unique biological profile [3].

Medicinal Chemistry Structure-Activity Relationship (SAR) Thiazole Derivatives

Impurity Profile Differentiation: Risk Assessment for 2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid vs. 2-Amino-4-phenylthiazole Analogs

Procurement of 2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid from commercial sources carries a defined purity specification of 97%, allowing for a predictable 3% impurity burden in assays . In contrast, its close structural analog, 2-(2-Amino-4-phenylthiazol-5-yl)acetic acid, is sometimes supplied on an 'as-is' basis without a defined analytical purity certificate, as noted by one major vendor, which explicitly disclaims analytical data collection for this product . This difference in quality assurance impacts experimental reproducibility. While the mesityl analog's impurity profile is not fully characterized, the known purity specification enables researchers to account for its presence in dose-response calculations, whereas the 'as-is' analog introduces an unquantified variable that could confound results, particularly in sensitive biochemical or cell-based assays.

Analytical Chemistry Procurement Quality Control

Optimal Research Applications for 2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid Based on Quantitative Evidence


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies on Thiazole-Based CRTH2 Antagonists

2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid is best employed as a key analog in SAR studies aimed at optimizing the aryl substituent of thiazole acetic acid-based CRTH2 antagonists. The quantifiable differences in molecular weight (+42.09 g/mol) and lipophilicity (ΔXLogP3 = +0.6) relative to the phenyl analog provide a clear framework for evaluating the impact of steric bulk and hydrophobicity on receptor binding and functional antagonism . Researchers should prioritize this compound when seeking to explore the 'western' side of the thiazole scaffold for improved target engagement, as highlighted in medicinal chemistry optimization campaigns [1].

Synthetic Chemistry: Building Block for 2-Substituted-4-mesitylthiazole Derivatives

The primary amine at the 2-position of the thiazole ring makes 2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid a versatile intermediate for further derivatization. Its defined 97% purity specification reduces uncertainty in synthetic yield calculations, allowing for more precise stoichiometric planning in reactions such as acylation, alkylation, or diazotization . This makes it a superior starting material compared to analogs with undefined purity profiles, where an unknown impurity burden could lead to variable yields and complex purification challenges.

Chemical Biology: Use as a Non-Interfering Control or Reference Compound

Due to its structural similarity to bioactive thiazole acetic acids but distinct physical-chemical properties, this compound serves as an ideal negative control or reference standard in assays designed to probe target engagement of more complex thiazole derivatives. The quantifiable differences in lipophilicity and molecular weight compared to common phenyl analogs allow researchers to discriminate between specific target binding and non-specific hydrophobic effects . Its procurement with a defined purity (97%) ensures that any observed biological effect can be attributed with greater confidence to the compound itself, rather than to undefined impurities .

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